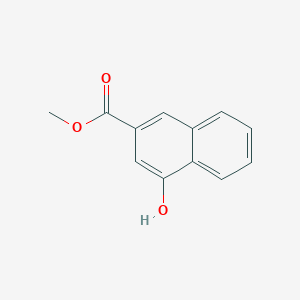

Methyl 4-hydroxy-2-naphthoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-hydroxynaphthalene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O3/c1-15-12(14)9-6-8-4-2-3-5-10(8)11(13)7-9/h2-7,13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHBWWQMCPGCLPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=CC=CC=C2C(=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

synthesis of Methyl 4-hydroxy-2-naphthoate

An In-depth Technical Guide to the Synthesis of Methyl 4-hydroxy-2-naphthoate

Abstract

This compound is a pivotal intermediate in the synthesis of complex organic molecules, finding significant application in medicinal chemistry and materials science.[1] Its naphthalene core, functionalized with both hydroxyl and methyl ester groups, serves as a versatile scaffold for developing novel therapeutic agents, including nonsteroidal anti-inflammatory drugs (NSAIDs) and antagonists for G-protein coupled receptors, as well as components for optoelectronic materials.[1][2] This guide provides a comprehensive, in-depth exploration of a robust and validated synthetic pathway to this compound. The synthesis is presented as a two-stage process: the initial construction of the 4-hydroxy-2-naphthoic acid backbone via a Stobbe condensation and subsequent intramolecular cyclization, followed by a classic Fischer esterification to yield the final product. Each stage is detailed with mechanistic insights, step-by-step experimental protocols, and critical process parameters, ensuring scientific integrity and reproducibility for researchers in the field.

Strategic Overview: A Two-Stage Synthetic Approach

The is most effectively achieved through a sequential, two-part strategy. This approach decouples the formation of the core naphthoic acid structure from the final esterification step, allowing for optimization and purification at each critical juncture.

-

Part I: Naphthalene Ring Construction. The synthesis commences with the formation of the precursor, 4-hydroxy-2-naphthoic acid. While the Kolbe-Schmitt reaction is a classic method for carboxylating phenols, its application to 2-naphthol does not typically yield the desired 4-hydroxy-2-naphthoic acid isomer.[3][4][5] A more reliable and regioselective approach involves a Stobbe condensation between an appropriate benzaldehyde and dimethyl succinate, followed by an acid-catalyzed intramolecular cyclization to construct the naphthalene ring system.[6]

-

Part II: Fischer Esterification. With the 4-hydroxy-2-naphthoic acid precursor in hand, the final step is a straightforward acid-catalyzed esterification using methanol. This reaction, known as the Fischer esterification, is a robust and high-yielding method for converting carboxylic acids to their corresponding methyl esters.[2][7]

The overall synthetic workflow is depicted below.

Figure 1: High-level workflow for the .

Part I: Synthesis of 4-hydroxy-2-naphthoic acid

This crucial first stage involves the construction of the substituted naphthalene ring from acyclic precursors. The chosen methodology leverages a powerful carbon-carbon bond-forming reaction followed by a ring-closing event.

Underlying Principles and Mechanism

The synthesis of the 4-hydroxy-2-naphthoic acid core is achieved through two sequential reactions:

-

Stobbe Condensation: This is a base-catalyzed condensation between a carbonyl compound (benzaldehyde) and a succinic ester (dimethyl succinate). The strong base, typically potassium tert-butoxide (t-BuOK), deprotonates the succinate ester to form a carbanion. This nucleophile then attacks the carbonyl carbon of the benzaldehyde. The resulting alkoxide intermediate undergoes an intramolecular lactonization, followed by elimination, to yield an alkylidenesuccinic acid or its half-ester after workup.[6] The causality for using a strong, non-nucleophilic base like t-BuOK is to favor the formation of the kinetic enolate of the succinate, driving the condensation forward efficiently without competing saponification of the ester groups.

-

Intramolecular Friedel-Crafts Acylation (Cyclization): The 2-benzylidenesuccinic acid intermediate produced in the Stobbe reaction is then subjected to a strong acid, such as concentrated sulfuric acid or polyphosphoric acid.[6] The acid protonates the carboxylic acid group, which then acts as an electrophile, attacking the electron-rich aromatic ring in an intramolecular Friedel-Crafts acylation. This cyclization event forms the second six-membered ring, and subsequent tautomerization of the resulting enol yields the aromatic 4-hydroxynaphthoic acid structure.

The combined mechanistic pathway is illustrated below.

Figure 2: Mechanistic flow for the synthesis of 4-hydroxy-2-naphthoic acid.

Experimental Protocol: 4-hydroxy-2-naphthoic acid

This protocol is adapted from established procedures for the synthesis of substituted naphthoic acids.[6]

Step A: Stobbe Condensation to form 2-(E)-benzylidenesuccinic acid

-

Setup: To a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add potassium tert-butoxide (1.1 eq) and anhydrous tert-butanol.

-

Reaction Initiation: Heat the mixture to reflux. Prepare a solution of benzaldehyde (1.0 eq) and dimethyl succinate (1.25 eq) in tert-butanol.

-

Addition: Add the benzaldehyde/succinate solution dropwise to the refluxing t-BuOK mixture over 3 hours. Maintain reflux for an additional 3 hours after the addition is complete.

-

Workup I (Solvent Removal): Remove the tert-butanol under reduced pressure using a rotary evaporator.

-

Hydrolysis: Dissolve the resulting residue in methanol, add a 15% solution of NaOH in methanol, and reflux the mixture for 12 hours to ensure complete saponification of any remaining ester groups.

-

Workup II (Extraction): Concentrate the mixture in vacuo. Dissolve the residue in water and wash with ethyl acetate to remove any non-polar impurities.

-

Isolation: Acidify the aqueous layer with concentrated HCl to a pH of ~1-2. The product, 2-(E)-benzylidenesuccinic acid, will precipitate as a white solid.

-

Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. Recrystallize from an ethyl acetate/hexane mixture to yield pure 2-(E)-benzylidenesuccinic acid.

Step B: Cyclization to form 4-hydroxy-2-naphthoic acid

-

Setup: In a flask, carefully add 2-(E)-benzylidenesuccinic acid (1.0 eq) to concentrated sulfuric acid (approx. 2.2 eq by mass) at 0 °C.

-

Reaction: Stir the mixture at room temperature for 8-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Carefully pour the reaction mixture over crushed ice/cold water.

-

Isolation: Allow the mixture to stand, often overnight at low temperature (5 °C), to facilitate crystallization of the product.

-

Purification: Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water to remove residual acid, and dry. The crude 4-hydroxy-2-naphthoic acid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Data Summary: Synthesis of 4-hydroxy-2-naphthoic acid

| Parameter | Step A: Stobbe Condensation | Step B: Cyclization |

| Key Reagents | Benzaldehyde, Dimethyl Succinate, t-BuOK | 2-Benzylidenesuccinic acid, H₂SO₄ |

| Solvent | tert-Butanol | None (H₂SO₄ is reagent & medium) |

| Temperature | Reflux (~83 °C) | 0 °C to Room Temperature |

| Reaction Time | 6-8 hours | 8-12 hours |

| Typical Yield | 70-80% | 75-85% |

| Purification | Recrystallization (EtOAc/Hexane) | Recrystallization (Ethanol/Water) |

Part II: Esterification to this compound

The final stage of the synthesis converts the carboxylic acid into the desired methyl ester. The Fischer esterification is the method of choice due to its simplicity, cost-effectiveness, and high efficiency.

Underlying Principles and Mechanism

Fischer esterification is an equilibrium-controlled, acid-catalyzed process.[7] The reaction proceeds via the following key steps:

-

Protonation: The acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid. This crucial step significantly increases the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack: A molecule of the alcohol (methanol) acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water).

-

Elimination: The tetrahedral intermediate collapses, eliminating a molecule of water and reforming the carbonyl group.

-

Deprotonation: The protonated ester is deprotonated (typically by another molecule of the alcohol or the conjugate base of the catalyst) to regenerate the acid catalyst and yield the final ester product.

To drive the equilibrium towards the product side, the alcohol (methanol) is typically used in large excess, serving as both the reagent and the solvent.

Figure 3: Generalized mechanism of Fischer Esterification.

Experimental Protocol: this compound

This protocol is a standard and reliable procedure for acid-catalyzed esterification.[2][8]

-

Setup: Dissolve 4-hydroxy-2-naphthoic acid (1.0 eq) in a large excess of methanol in a round-bottom flask equipped with a reflux condenser and magnetic stirrer.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) (e.g., 0.5-1.0 eq, or a few drops of H₂SO₄).[2]

-

Reaction: Heat the solution to reflux (approx. 65-70 °C) and maintain for 6-8 hours. Monitor the reaction's completion by TLC, observing the disappearance of the starting carboxylic acid spot.

-

Quenching: After cooling to room temperature, carefully neutralize the excess acid by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.

-

Workup (Extraction): Extract the product from the aqueous methanol mixture using a suitable organic solvent, such as ethyl acetate (3x volumes).

-

Washing: Combine the organic layers and wash successively with saturated NaHCO₃ solution and brine.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent in vacuo to obtain the crude product.

-

Purification: Purify the crude this compound via silica gel column chromatography or recrystallization from a suitable solvent (e.g., methanol/water or hexane/ethyl acetate) to yield a pure solid.[2]

Data Summary: Fischer Esterification

| Parameter | Fischer Esterification |

| Key Reagents | 4-hydroxy-2-naphthoic acid, Methanol |

| Catalyst | Concentrated H₂SO₄ or TsOH |

| Solvent | Methanol (reagent and solvent) |

| Temperature | Reflux (~65-70 °C) |

| Reaction Time | 6-8 hours |

| Typical Yield | 70-95% |

| Purification | Column Chromatography or Recrystallization |

Product Characterization and Validation

The identity and purity of the final product, this compound, must be rigorously confirmed. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the molecular structure, showing characteristic peaks for the aromatic protons, the hydroxyl proton, and the methyl ester group.

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the elemental composition.

-

Infrared (IR) Spectroscopy: Shows characteristic absorption bands for the O-H (hydroxyl), C=O (ester), and aromatic C-H functional groups.

-

Melting Point: A sharp melting point range is indicative of high purity.

Conclusion and Outlook

This guide has detailed a robust, two-stage synthetic route to this compound, proceeding through the key intermediate 4-hydroxy-2-naphthoic acid. The strategy, which combines a Stobbe condensation/cyclization sequence with a subsequent Fischer esterification, is built upon well-understood and reliable organic transformations. By explaining the causality behind procedural choices and providing detailed, validated protocols, this document serves as a practical resource for researchers. The availability of this synthetic pathway is crucial for advancing research in drug discovery, where naphthoic acid derivatives are explored for their biological activities, and in materials science, where the naphthalene scaffold offers unique photophysical properties.[1][2][9]

References

- 1. 4-Hydroxy-8-phenyl-2-naphthalenecarboxylic acid methyl ester | Benchchem [benchchem.com]

- 2. Methyl 4-hydroxy-8-methyl-2-naphthoate (16059-74-8) for sale [vulcanchem.com]

- 3. Carboxylation of 2-Naphthol with Carbon Dioxide in Anisole [jstage.jst.go.jp]

- 4. researchgate.net [researchgate.net]

- 5. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]

- 6. 8-methyl-4-hydroxy-2-naphthoic acid - Reaction / Application on Synthetic Works_Chemicalbook [chemicalbook.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. prepchem.com [prepchem.com]

- 9. Editor's Highlight: Microbial-Derived 1,4-Dihydroxy-2-naphthoic Acid and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists: Structure-Activity Relationships and Receptor Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

A Guide to the Spectral Analysis of Methyl 4-hydroxy-2-naphthoate

Introduction

Methyl 4-hydroxy-2-naphthoate is an aromatic ester with a naphthalene core, a functional landscape that promises a rich and informative spectroscopic profile. The precise elucidation of its chemical structure is paramount for its application in medicinal chemistry and materials science. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose. This guide will provide a comprehensive theoretical framework for the spectral analysis of this compound, complete with detailed experimental protocols and data interpretation strategies.

The Strategic Workflow of Spectroscopic Analysis

A multi-faceted approach is essential for the unambiguous structural confirmation of a synthesized compound like this compound. Each spectroscopic technique provides a unique piece of the structural puzzle.

Caption: A typical workflow for the structural elucidation of an organic compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful technique for determining the number of different types of protons and their connectivity in a molecule.

Experimental Protocol: Acquiring a ¹H NMR Spectrum

-

Sample Preparation:

-

Weigh approximately 5-10 mg of dry, pure this compound.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

-

Data Acquisition:

-

Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Predicted ¹H NMR Data and Interpretation

The predicted ¹H NMR spectrum of this compound would exhibit distinct signals for the aromatic protons, the hydroxyl proton, and the methyl ester protons. The chemical shifts are influenced by the electron-donating effect of the hydroxyl group and the electron-withdrawing effect of the ester group.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-1 | ~7.8-8.0 | s | - |

| H-3 | ~7.1-7.3 | s | - |

| H-5 | ~8.0-8.2 | d | 8-9 |

| H-6 | ~7.3-7.5 | t | 7-8 |

| H-7 | ~7.5-7.7 | t | 7-8 |

| H-8 | ~7.8-8.0 | d | 8-9 |

| -OCH₃ | ~3.9-4.1 | s | - |

| -OH | ~9.5-10.5 | s (broad) | - |

-

The protons on the naphthalene ring will show characteristic splitting patterns based on their coupling with neighboring protons.

-

The hydroxyl proton is expected to be a broad singlet and its chemical shift can be concentration-dependent.

Caption: Predicted proton coupling relationships in this compound.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides information about the number of unique carbon environments in a molecule.

Experimental Protocol: Acquiring a ¹³C NMR Spectrum

-

Sample Preparation:

-

A more concentrated sample (20-50 mg in 0.7 mL of deuterated solvent) is typically required compared to ¹H NMR.

-

-

Instrument Setup:

-

The setup is similar to ¹H NMR, with tuning of the probe to the ¹³C frequency.

-

-

Data Acquisition:

-

A proton-decoupled sequence is commonly used to simplify the spectrum to single lines for each carbon.

-

A longer acquisition time is generally necessary due to the lower natural abundance of ¹³C.

-

Predicted ¹³C NMR Data and Interpretation

The ¹³C NMR spectrum is expected to show 12 distinct signals, corresponding to the 12 carbon atoms in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | ~165-170 |

| C-4 (C-OH) | ~155-160 |

| C-2 (C-COOCH₃) | ~110-115 |

| Quaternary Aromatic Carbons | ~125-140 |

| Tertiary Aromatic Carbons | ~105-130 |

| -OCH₃ | ~50-55 |

-

The carbonyl carbon of the ester will appear significantly downfield.

-

The carbon bearing the hydroxyl group will also be deshielded.

-

The remaining aromatic carbons will have chemical shifts in the typical aromatic region, with variations due to the electronic effects of the substituents.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Experimental Protocol: Acquiring an FT-IR Spectrum

-

Sample Preparation (Solid):

-

KBr Pellet: Grind a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

-

Data Acquisition:

-

Place the sample in the IR beam path.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Predicted FT-IR Data and Interpretation

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (hydroxyl) | 3200-3600 | Broad, Strong |

| C-H stretch (aromatic) | 3000-3100 | Medium |

| C-H stretch (methyl) | 2850-3000 | Medium |

| C=O stretch (ester) | 1700-1730 | Strong |

| C=C stretch (aromatic) | 1500-1600 | Medium |

| C-O stretch (ester) | 1100-1300 | Strong |

-

The broad O-H stretch is a key indicator of the hydroxyl group.

-

The strong carbonyl absorption confirms the presence of the ester.

-

The aromatic C=C stretching bands and C-H out-of-plane bending vibrations (in the fingerprint region) can provide further structural information.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization.

Experimental Protocol: Acquiring an Electron Ionization (EI) Mass Spectrum

-

Sample Introduction:

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

-

-

Ionization:

-

Bombard the sample with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.[1]

-

-

Mass Analysis:

-

Separate the resulting ions based on their mass-to-charge ratio (m/z).

-

Predicted Mass Spectrum and Fragmentation

-

Molecular Ion (M⁺): The molecular weight of this compound (C₁₂H₁₀O₃) is 202.21 g/mol . A prominent molecular ion peak is expected at m/z = 202.

-

Key Fragmentation Pathways:

-

Loss of the methoxy group (-OCH₃) to give a fragment at m/z = 171.

-

Loss of the entire methoxycarbonyl group (-COOCH₃) to give a fragment at m/z = 143.

-

Decarbonylation (loss of CO) from the fragment at m/z = 171 to give a fragment at m/z = 143.

-

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Conclusion

This guide provides a detailed predictive framework for the spectroscopic analysis of this compound. The combination of ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry is expected to provide a comprehensive and unambiguous structural characterization of this molecule. While based on sound chemical principles, these predictions underscore the necessity of empirical data acquisition for definitive structural confirmation. Researchers are encouraged to use this guide as a reference for designing experiments and interpreting the resulting spectral data.

References

An In-Depth Technical Guide to the Reactivity and Functional Groups of Methyl 4-hydroxy-2-naphthoate

Abstract

Methyl 4-hydroxy-2-naphthoate is a bifunctional naphthalene derivative of significant interest in synthetic organic chemistry and medicinal research. As a key structural motif, it serves as a versatile intermediate for the synthesis of more complex molecules, including analogs of nonsteroidal anti-inflammatory drugs (NSAIDs) and other biologically active compounds.[1][2] This technical guide provides a comprehensive analysis of the molecule's core reactivity, governed by the interplay of its three primary components: a phenolic hydroxyl group, a methyl ester, and the naphthalene aromatic system. We will explore the distinct chemical behaviors of these functional groups, the regiochemical outcomes of electrophilic aromatic substitution, and the practical application of this knowledge in designing synthetic pathways. This document is intended for researchers, scientists, and drug development professionals seeking a deeper, field-proven understanding of this important chemical scaffold.

Molecular Structure and Physicochemical Profile

Chemical Structure and Nomenclature

This compound possesses a naphthalene core functionalized with a hydroxyl (-OH) group at the C4 position and a methyl ester (-COOCH₃) at the C2 position. The presence of both an electron-donating hydroxyl group and an electron-withdrawing ester group on the same aromatic ring system creates a unique electronic environment that dictates its reactivity. Intramolecular hydrogen bonding between the C4-hydroxyl proton and the carbonyl oxygen of the C2-ester is a key structural feature that influences its stability and physicochemical properties.[1]

-

IUPAC Name: methyl 4-hydroxynaphthalene-2-carboxylate

-

CAS Number: 7463-53-8 (for the parent structure, isomers have different CAS numbers)[3][4]

-

Molecular Formula: C₁₂H₁₀O₃[4]

Physicochemical Data Summary

The physical and chemical properties of naphthoate esters are critical for their application in synthesis, including solubility in various solvent systems and purification requirements.

| Property | Value | Source |

| Molecular Weight | 202.21 g/mol | [3][4] |

| Melting Point | 73-75 °C (for Methyl 3-hydroxy-2-naphthoate) | [3][5] |

| Polar Surface Area | 46.5 Ų | [6] |

| XLogP3 | 2.7 | [4] |

| Hydrogen Bond Donor Count | 1 | [6] |

| Hydrogen Bond Acceptor Count | 3 | [6] |

Note: Properties such as melting point can vary between isomers. The value for the 3-hydroxy isomer is provided for reference.

Synthesis of this compound

The most direct and common method for synthesizing this compound is through the acid-catalyzed esterification of its corresponding carboxylic acid precursor.

Primary Synthetic Route: Fischer Esterification

Fischer esterification involves reacting a carboxylic acid (4-hydroxy-2-naphthoic acid) with an alcohol (methanol) in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid.[1][5][7] The reaction is an equilibrium process, and to drive it towards the product, an excess of methanol is typically used, which also serves as the solvent.[7]

Causality of Experimental Choices:

-

Acid Catalyst: The catalyst protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by the weakly nucleophilic methanol.

-

Excess Methanol: Using methanol as the solvent shifts the reaction equilibrium to favor ester formation, in accordance with Le Châtelier's principle, maximizing the yield.

-

Reflux Conditions: Heating the reaction to the boiling point of methanol (reflux) increases the reaction rate without loss of solvent, allowing the reaction to reach equilibrium in a reasonable timeframe (typically 6-36 hours).[1][7]

Detailed Experimental Protocol: Fischer Esterification

This protocol is a representative example based on established procedures.[5][7]

-

Setup: To a round-bottom flask equipped with a reflux condenser, add 4-hydroxy-2-naphthoic acid (1.0 eq).

-

Reagents: Add a significant excess of methanol (e.g., 25 mL per 1.0 g of carboxylic acid) to the flask to act as both reactant and solvent.

-

Catalysis: While stirring, cautiously add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops) to the mixture.

-

Reaction: Heat the mixture to reflux (approximately 65 °C) and maintain for 6-8 hours, or until TLC analysis indicates the consumption of the starting material.[1]

-

Workup: Cool the reaction mixture to room temperature. Concentrate the solution using a rotary evaporator to remove the bulk of the methanol.

-

Extraction: Dissolve the residue in a suitable organic solvent like ethyl acetate or diethyl ether. Wash the organic layer sequentially with a saturated aqueous sodium bicarbonate (NaHCO₃) solution (to neutralize the acid catalyst and remove any unreacted carboxylic acid), followed by brine.[5][7]

-

Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude this compound. The product can be further purified by recrystallization or silica gel chromatography if necessary.[1]

Visualization: Fischer Esterification Workflow

Caption: Workflow for the synthesis of this compound via Fischer Esterification.

Analysis of Functional Group Reactivity

The chemical behavior of this compound is a composite of the reactivities of its individual functional groups, which also influence one another electronically.[8]

The Phenolic Hydroxyl Group (-OH) at C4

The hydroxyl group at C4 is phenolic, meaning it is directly attached to an aromatic ring. This confers weak acidity and makes the oxygen atom a potent nucleophile upon deprotonation.

-

O-Alkylation: In the presence of a base (e.g., K₂CO₃, NaH), the hydroxyl group is deprotonated to form a highly nucleophilic phenoxide ion. This ion can readily react with alkylating agents, such as alkyl halides or sulfates, in an Sₙ2 reaction to form ethers.[9][10] This reaction is fundamental for installing protecting groups or modifying the molecule's pharmacokinetic properties.[11]

-

O-Acylation: The hydroxyl group can be acylated by reacting with acid chlorides or anhydrides to form a new ester linkage.[12] This reaction is often catalyzed by a non-nucleophilic base like pyridine or triethylamine, which serves to neutralize the HCl byproduct and activate the acylating agent.

-

Directing Effect in EAS: The hydroxyl group is a powerful activating group for electrophilic aromatic substitution (EAS).[13] It strongly donates electron density into the naphthalene ring via resonance, stabilizing the carbocation intermediate (the sigma complex). It is an ortho, para-director.

The Methyl Ester Group (-COOCH₃) at C2

The methyl ester at C2 is a classic carboxylic acid derivative and its reactivity is dominated by nucleophilic acyl substitution at the electrophilic carbonyl carbon.

-

Hydrolysis (Saponification): The ester can be readily hydrolyzed back to the parent carboxylic acid.[14] Under basic conditions (saponification), a hydroxide ion attacks the carbonyl carbon, leading to the formation of a carboxylate salt and methanol.[15] Subsequent acidification protonates the carboxylate to yield the carboxylic acid. The reaction is effectively irreversible due to the deprotonation of the carboxylic acid under basic conditions. Steric hindrance around the carbonyl can significantly slow this reaction.[16]

-

Conversion to Amides/Hydrazides: The ester can undergo aminolysis. For instance, reaction with hydrazine hydrate displaces the methoxy group to form the corresponding hydrazide.[17][18] This transformation is a key step in the synthesis of many pharmaceutical derivatives, including hydrazones with potential anti-inflammatory activity.[17]

-

Directing Effect in EAS: The ester group is a deactivating group for electrophilic aromatic substitution.[19] It withdraws electron density from the ring through both induction and resonance, destabilizing the carbocation intermediate. It acts as a meta-director.

The Naphthalene Aromatic System: Regioselectivity of Electrophilic Aromatic Substitution (EAS)

When an electrophile attacks the naphthalene ring of this compound, the regiochemical outcome is determined by the competing electronic effects of the two substituents.

-

Dominance of the Activating Group: In electrophilic aromatic substitution, activating groups almost always control the regioselectivity over deactivating groups.[20] The C4-hydroxyl group is a strong activator, while the C2-ester is a moderate deactivator. Therefore, the -OH group will direct incoming electrophiles to its ortho and para positions.

-

Predicted Sites of Substitution:

-

The positions ortho to the C4-OH are C3 and C5.

-

The position para to the C4-OH is C8.

-

However, the C2 position is already substituted.

-

Therefore, electrophilic attack is most likely to occur at the C1 and C3 positions. The C1 position is ortho to the -OH and meta to the -COOCH₃, while the C3 position is also ortho to the -OH.

-

-

Example Reaction - Nitration: Treatment with a mixture of nitric acid and sulfuric acid generates the nitronium ion (NO₂⁺), a potent electrophile.[21] The reaction is expected to yield a mixture of methyl 1-nitro-4-hydroxy-2-naphthoate and methyl 3-nitro-4-hydroxy-2-naphthoate .

Visualization: EAS Regioselectivity

Caption: Regioselectivity of electrophilic attack on this compound.

Applications in Synthetic Chemistry and Drug Development

The distinct reactivity of its functional groups makes this compound a valuable building block for creating a diverse range of more complex molecules.

-

Versatile Synthetic Intermediate: The ability to selectively functionalize the hydroxyl group (via alkylation/acylation), modify the ester (via hydrolysis/aminolysis), or substitute the aromatic ring (via EAS) provides multiple handles for molecular elaboration.[2][22] This makes it a key precursor in multi-step syntheses.

-

Scaffold for NSAID Analogs: The naphthoic acid framework is central to several NSAIDs, most notably Naproxen.[23] this compound and its isomers serve as starting materials for synthesizing derivatives that can be evaluated for cyclooxygenase (COX) inhibition.[1] The ester functionality is often a prodrug strategy to improve the pharmacokinetic profile of a parent carboxylic acid drug.[24]

-

Probing Biological Systems: Naphthoic acid derivatives have been investigated for their potential as therapeutic agents beyond inflammation. For instance, specific substitution patterns on the naphthalene ring are crucial for steric and electronic interactions with biological targets.[2] Structurally related compounds have been identified as antagonists for the P2Y14 receptor, which is involved in inflammatory and metabolic diseases, and as ligands for the aryl hydrocarbon receptor (AhR).[2][25]

Conclusion

This compound is a molecule whose reactivity is defined by a fascinating interplay of competing and complementary functional groups. The potent activating and directing effect of the C4-hydroxyl group dominates the chemistry of the aromatic system, enabling regioselective electrophilic substitution. Concurrently, the C2-ester and C4-hydroxyl moieties provide independent sites for nucleophilic acyl substitution and O-functionalization, respectively. A thorough understanding of these principles is paramount for any scientist aiming to leverage this compound as a strategic intermediate in the synthesis of novel materials, pharmaceutical agents, and chemical probes.

References

- 1. Methyl 4-hydroxy-8-methyl-2-naphthoate (16059-74-8) for sale [vulcanchem.com]

- 2. 4-Hydroxy-8-phenyl-2-naphthalenecarboxylic acid methyl ester | Benchchem [benchchem.com]

- 3. Methyl 3-hydroxy-2-naphthoate 97 883-99-8 [sigmaaldrich.com]

- 4. Methyl 6-hydroxy-2-naphthoate | C12H10O3 | CID 390995 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. METHYL 3-HYDROXY-2-NAPHTHOATE | 883-99-8 [chemicalbook.com]

- 6. chemscene.com [chemscene.com]

- 7. prepchem.com [prepchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. US4323714A - Alkylation of hydroxy-substituted aromatic compounds - Google Patents [patents.google.com]

- 10. CN108530390B - A kind of alkylation method of 4-hydroxybenzophenone - Google Patents [patents.google.com]

- 11. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. zenodo.org [zenodo.org]

- 15. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 17. derpharmachemica.com [derpharmachemica.com]

- 18. researchgate.net [researchgate.net]

- 19. youtube.com [youtube.com]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. masterorganicchemistry.com [masterorganicchemistry.com]

- 22. 8-methyl-4-hydroxy-2-naphthoic acid - Reaction / Application on Synthetic Works_Chemicalbook [chemicalbook.com]

- 23. Recent Advances in the Synthesis of Ibuprofen and Naproxen - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Editor’s Highlight: Microbial-Derived 1,4-Dihydroxy-2-naphthoic Acid and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists: Structure–Activity Relationships and Receptor Modeling - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of Methyl 4-hydroxy-2-naphthoate

Introduction

Methyl 4-hydroxy-2-naphthoate is a naphthalene derivative belonging to the family of naphthoic acid esters. These compounds are of significant interest to researchers in medicinal chemistry and materials science due to their versatile chemical structures, which serve as scaffolds for the synthesis of more complex molecules. Naphthoic acid derivatives have been investigated for their potential as therapeutic agents, including their role as antagonists for receptors involved in inflammatory and metabolic diseases. This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering insights for its application in research and drug development.

Chemical Structure and Properties

The foundational structure of this compound consists of a naphthalene core functionalized with a hydroxyl group and a methyl ester. This arrangement imparts a unique combination of aromaticity, polarity, and reactivity to the molecule.

Molecular Structure

The chemical structure of this compound is illustrated below. The IUPAC name for this compound is methyl 4-hydroxynaphthalene-2-carboxylate.

Caption: Chemical structure of this compound.

Physicochemical Data Summary

Precise experimental data for this compound is not extensively available in public literature. However, we can infer its properties based on its parent compound, 4-hydroxy-2-naphthoic acid, and closely related isomers. The table below summarizes these known and predicted properties.

| Property | Value (4-hydroxy-2-naphthoic acid) | Predicted Value (this compound) | Reference |

| Molecular Formula | C₁₁H₈O₃ | C₁₂H₁₀O₃ | [1] |

| Molecular Weight | 188.18 g/mol | 202.21 g/mol | [1] |

| CAS Number | 1573-91-7 | Not available | [1] |

| Melting Point | Not available | Predicted to be a solid at room temperature | |

| Boiling Point | 411.6 °C | > 200 °C (Predicted) | [2] |

| Solubility | Soluble in DMSO (≥ 42 mg/mL) | Expected to be soluble in methanol, DMSO, and other organic solvents. Poorly soluble in water. | [3] |

| pKa | Not available | Expected to be weakly acidic due to the phenolic hydroxyl group. |

Synthesis and Purification

The primary route for the synthesis of this compound is through the esterification of its parent carboxylic acid, 4-hydroxy-2-naphthoic acid.

General Synthesis Protocol: Fischer Esterification

This standard procedure involves reacting the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, typically sulfuric acid.

Caption: General workflow for the synthesis of this compound.

Detailed Steps:

-

Dissolution: Dissolve 4-hydroxy-2-naphthoic acid in an excess of methanol.

-

Catalysis: Slowly add a catalytic amount of concentrated sulfuric acid to the solution.

-

Reaction: Reflux the mixture for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup: After completion, cool the reaction mixture and neutralize the excess acid with a saturated solution of sodium bicarbonate.

-

Extraction: Extract the product into an organic solvent such as ethyl acetate.

-

Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Analytical Characterization

A combination of spectroscopic and chromatographic techniques is essential for the structural elucidation and purity assessment of this compound.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the naphthalene ring, a singlet for the methyl ester protons, and a singlet for the hydroxyl proton. The exact chemical shifts and coupling constants would provide detailed information about the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will display unique resonances for each carbon atom in the molecule, including the carbonyl carbon of the ester, the carbons of the naphthalene ring, and the methyl carbon.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the different functional groups present in the molecule. Key expected peaks include a broad O-H stretching band for the hydroxyl group, C-H stretching for the aromatic and methyl groups, and a strong C=O stretching band for the ester carbonyl.

-

UV-Visible (UV-Vis) Spectroscopy: Due to the extended aromatic system of the naphthalene core, this compound is expected to absorb UV radiation, showing characteristic absorbance maxima that can be used for quantitative analysis.

Chromatographic Analysis

-

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of this compound and for quantitative analysis. A reverse-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water with an acid modifier (e.g., formic or acetic acid) would be a suitable starting point for method development.

Applications in Research and Drug Development

Naphthoic acid derivatives are valuable building blocks in organic synthesis and medicinal chemistry.[4] While specific applications for this compound are not widely reported, related compounds have shown significant biological activity. For instance, some naphthoic acid derivatives have been identified as potent antagonists of the P2Y14 receptor, which is implicated in inflammatory and metabolic diseases.[5] Furthermore, certain naphthol derivatives have demonstrated anti-inflammatory effects by suppressing key signaling pathways.[5] The structural features of this compound make it an interesting candidate for further investigation in these areas.

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling this compound. Based on the safety data for related compounds, it should be handled in a well-ventilated area, and personal protective equipment, including gloves and safety glasses, should be worn. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a molecule with significant potential in synthetic and medicinal chemistry. This guide has provided a comprehensive overview of its physicochemical properties, synthesis, and analytical characterization, drawing upon data from its parent compound and related isomers due to the limited availability of specific experimental data. The insights provided herein are intended to serve as a valuable resource for researchers and drug development professionals working with this and similar classes of compounds.

References

- 1. 4-Hydroxy-2-naphthoic acid 98% | CAS: 1573-91-7 | AChemBlock [achemblock.com]

- 2. echemi.com [echemi.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. nbinno.com [nbinno.com]

- 5. Methyl-1-hydroxy-2-naphthoate, a novel naphthol derivative, inhibits lipopolysaccharide-induced inflammatory response in macrophages via suppression of NF-κB, JNK and p38 MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl 4-hydroxy-2-naphthoate: Synthesis, Characterization, and Applications

Abstract

Methyl 4-hydroxy-2-naphthoate is a specialized aromatic ester derived from the naphthalene scaffold. While not as extensively documented as some of its isomers, its structural motifs—a hydroxylated naphthalene ring system coupled with a carboxylate group—position it as a valuable intermediate in synthetic organic and medicinal chemistry. This guide provides a comprehensive overview of its historical synthesis, detailed modern preparative protocols, physicochemical and spectroscopic characterization, and known applications. By exploring the causality behind experimental choices and grounding claims in authoritative references, this document serves as a technical resource for researchers in drug discovery and materials science.

Historical Context and Discovery: A Tale of Two Reactions

The discovery and initial synthesis of this compound are not explicitly detailed in a singular seminal publication. Instead, its existence is the logical and inevitable outcome of two cornerstone 19th-century reactions in organic chemistry: the Kolbe-Schmitt reaction and the Fischer-Speier esterification.

The journey begins with the synthesis of its precursor, 4-hydroxy-2-naphthoic acid . The industrial preparation of hydroxynaphthoic acids was made possible by the Kolbe-Schmitt reaction , first described by Hermann Kolbe in 1860 and later refined by Rudolf Schmitt in 1885. This carboxylation reaction involves the treatment of a phenoxide (in this case, a naphthoxide) with carbon dioxide under pressure to install a carboxylic acid group onto the aromatic ring. For naphthalene derivatives, the regiochemistry is sensitive to factors like temperature and the choice of alkali metal.

Following the isolation of 4-hydroxy-2-naphthoic acid, the final step to obtain the methyl ester would have been achieved through Fischer-Speier esterification . This classic method, developed in 1895 by Emil Fischer and Arthur Speier, involves the acid-catalyzed reaction between a carboxylic acid and an alcohol.[1] By refluxing 4-hydroxy-2-naphthoic acid with methanol in the presence of a strong acid catalyst, this compound is formed. This two-step sequence represents the most historically and industrially relevant pathway to the title compound.

Synthesis and Manufacturing

The primary and most efficient route for the laboratory and industrial preparation of this compound remains the two-step process originating from β-naphthol.

Step 1: Synthesis of 4-Hydroxy-2-naphthoic Acid via the Kolbe-Schmitt Reaction

The Kolbe-Schmitt reaction is a powerful method for the ortho-carboxylation of phenols and naphthols. The reaction proceeds through the nucleophilic addition of the potassium salt of β-naphthol (potassium 2-naphthoxide) to carbon dioxide.

-

Causality of Experimental Choices:

-

Potassium vs. Sodium Naphthoxide: The use of potassium naphthoxide is crucial for directing the carboxylation to the desired position.

-

Anhydrous Conditions: The reaction must be conducted under strictly anhydrous conditions, as even trace amounts of water can inhibit the carboxylation process.[2]

-

Pressure and Temperature: Elevated temperature and pressure are necessary to facilitate the reaction between the weakly electrophilic carbon dioxide and the naphthoxide.

-

Experimental Protocol: Kolbe-Schmitt Carboxylation of β-Naphthol

-

Preparation of Potassium Naphthoxide: In a suitable high-pressure reactor, add β-naphthol and a stoichiometric equivalent of potassium hydroxide.

-

Solvent/Drying: Add an inert, high-boiling solvent (e.g., dibutyl carbitol) and remove the water formed during the salt formation via azeotropic distillation under reduced pressure.[2]

-

Carboxylation: Pressurize the reactor with dry carbon dioxide gas to approximately 100 atm.

-

Heating: Heat the mixture to 120-150°C and maintain for several hours with vigorous stirring.

-

Work-up: After cooling and venting the reactor, the resulting potassium salt of 4-hydroxy-2-naphthoic acid is dissolved in water.

-

Acidification: Acidify the aqueous solution with a strong mineral acid (e.g., HCl) to precipitate the free 4-hydroxy-2-naphthoic acid.

-

Isolation: Collect the solid product by filtration, wash with cold water to remove inorganic salts, and dry under vacuum.

References

Navigating the Solubility Landscape of Methyl 4-hydroxy-2-naphthoate: A Technical Guide for Researchers

Foreword: Understanding the Critical Role of Solubility in Drug Development

In the realm of pharmaceutical sciences and drug development, the solubility of an active pharmaceutical ingredient (API) is a cornerstone of its developability. It dictates the formulation strategies, bioavailability, and ultimately, the therapeutic efficacy of a drug product. Methyl 4-hydroxy-2-naphthoate, a key intermediate and structural motif in medicinal chemistry, presents a unique set of physicochemical characteristics that warrant a thorough understanding of its behavior in various solvent systems. This in-depth technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive exploration of the solubility of this compound in organic solvents. In the absence of extensive published quantitative data for this specific molecule, this guide will equip you with the foundational knowledge and robust experimental protocols to determine its solubility, ensuring the integrity and success of your research endeavors.

Physicochemical Properties: A Molecular Portrait of this compound

To comprehend the solubility of a compound, one must first appreciate its inherent physicochemical properties. This compound is a derivative of 4-hydroxy-2-naphthoic acid.[1][2][3] The molecular structure, characterized by a bicyclic aromatic naphthalene ring, a hydroxyl group, and a methyl ester, imparts a balance of hydrophobicity and hydrophilicity.

Key Structural Features Influencing Solubility:

-

Naphthalene Ring System: The large, nonpolar surface area of the naphthalene core contributes to its inherent hydrophobicity, favoring solubility in nonpolar organic solvents.

-

Hydroxyl Group (-OH): This functional group is a hydrogen bond donor and acceptor, enabling interactions with polar protic solvents like alcohols.

-

Methyl Ester Group (-COOCH₃): The ester group is a polar moiety that can act as a hydrogen bond acceptor, contributing to solubility in polar aprotic solvents.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Functional Groups | Predicted LogP |

| This compound | C₁₂H₁₀O₃ | 202.21 | Naphthalene, Hydroxyl, Methyl Ester | ~2.6 - 3.0 |

| 4-Hydroxy-2-naphthoic acid | C₁₁H₈O₃ | 188.18 | Naphthalene, Hydroxyl, Carboxylic Acid | 2.24 |

| Methyl 6-hydroxy-2-naphthoate | C₁₂H₁₀O₃ | 202.21 | Naphthalene, Hydroxyl, Methyl Ester | Not available |

| Methyl 2-naphthoate | C₁₂H₁₀O₂ | 186.21 | Naphthalene, Methyl Ester | 3.6 |

Note: LogP values are estimations and can vary based on the prediction algorithm.[4][5]

The interplay of these features suggests that the solubility of this compound will be significantly influenced by the polarity, hydrogen bonding capacity, and overall chemical nature of the solvent.

Theoretical Framework: The Energetics of Dissolution

The dissolution of a crystalline solid, such as this compound, in a solvent is a thermodynamically driven process. It can be conceptualized as a three-step cycle, as illustrated in the diagram below.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. 4-Hydroxy-2-naphthoic acid | CAS#:1573-91-7 | Chemsrc [chemsrc.com]

- 4. 2-Naphthalenecarboxylic acid, 4-hydroxy-6-methyl-, methyl ester | C13H12O3 | CID 73013820 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Methyl 2-naphthoate | C12H10O2 | CID 137605 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of Hydroxynaphthoates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxynaphthoates, a class of organic compounds characterized by a naphthalene core bearing both a hydroxyl (-OH) and a carboxyl (-COOH) group, are of significant interest in medicinal chemistry and materials science.[1][2][3] Their utility as precursors in the synthesis of azo dyes, pigments, and even anti-carcinogenic compounds underscores the importance of their thorough characterization.[3][4] The precise positioning of the hydroxyl and carboxyl groups on the naphthalene ring gives rise to various isomers, such as 1-hydroxy-2-naphthoic acid, 3-hydroxy-2-naphthoic acid, and 6-hydroxy-2-naphthoic acid, each with unique physicochemical properties.[5][6][7][8] A multi-faceted spectroscopic approach is therefore essential to unambiguously identify these isomers and elucidate their structural and electronic properties.

This technical guide provides an in-depth exploration of the core spectroscopic techniques employed in the characterization of hydroxynaphthoates. It is designed to offer not just procedural steps, but also the underlying scientific rationale, empowering researchers to make informed decisions in their analytical workflows. We will delve into the principles and practical applications of Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Fluorescence Spectroscopy, as well as Mass Spectrometry (MS).

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. It provides detailed information about the chemical environment of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C).

A. ¹H NMR Spectroscopy: Probing the Proton Environment

In ¹H NMR spectroscopy of hydroxynaphthoates, the chemical shift (δ), multiplicity (splitting pattern), and integration of the signals are key parameters for analysis.[9][10]

-

Chemical Shift : The position of a proton signal in the spectrum is influenced by the electron density around it. Protons attached to the aromatic naphthalene ring typically resonate in the downfield region (δ 7.0-9.0 ppm) due to the deshielding effect of the ring current.[11] The exact chemical shifts are sensitive to the positions of the hydroxyl and carboxyl substituents. The acidic proton of the carboxyl group is highly deshielded and often appears as a broad singlet at a very downfield position (δ > 10 ppm), while the phenolic proton of the hydroxyl group also appears as a broad singlet, with its chemical shift being solvent and concentration-dependent.[9]

-

Multiplicity : The splitting of a proton signal is caused by spin-spin coupling with neighboring non-equivalent protons. The n+1 rule is a useful first approximation, where n is the number of adjacent equivalent protons.[9] The coupling patterns of the aromatic protons provide crucial information for assigning the substitution pattern on the naphthalene ring.

-

Integration : The area under each proton signal is proportional to the number of protons it represents. This allows for the determination of the relative number of protons in different chemical environments.[10]

Table 1: Representative ¹H NMR Chemical Shifts (ppm) for Hydroxynaphthoates in DMSO-d₆

| Compound | Aromatic Protons | Carboxyl OH | Phenolic OH |

| 1-Hydroxy-2-naphthoic acid | 7.22 - 8.57[5] | ~12.82 (s)[5] | Variable (broad s) |

| 3-Hydroxy-2-naphthoic acid | 7.3 - 8.3[6] | Variable (broad s) | Variable (broad s) |

| 6-Hydroxy-2-naphthoic acid | 7.1 - 8.5 | Variable (broad s) | Variable (broad s) |

Note: Chemical shifts can vary depending on the solvent and concentration. "s" denotes a singlet.

B. ¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

¹³C NMR spectroscopy provides information about the carbon framework of the molecule.

-

Chemical Shift : The chemical shifts of the carbon atoms in the naphthalene ring are indicative of their electronic environment. Carbons bearing the hydroxyl and carboxyl groups will have distinct chemical shifts compared to the other aromatic carbons. The carbonyl carbon of the carboxylic acid group is particularly deshielded and appears at a characteristic downfield position (typically > 170 ppm).[5]

Table 2: Representative ¹³C NMR Chemical Shifts (ppm) for 1-Hydroxy-2-naphthoic acid in DMSO-d₆ [5]

| Carbon Assignment | Chemical Shift (ppm) |

| Carbonyl (C=O) | 172.99 |

| C-OH | 160.78 |

| Aromatic Carbons | 108.52 - 135.26 |

C. Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation : Dissolve approximately 5-10 mg of the hydroxynaphthoate sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

-

Instrument Setup : Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Data Acquisition : Acquire the ¹H NMR spectrum. Subsequently, acquire the ¹³C NMR spectrum. For ¹³C NMR, a larger number of scans may be required due to the lower natural abundance of the ¹³C isotope.

-

Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Data Analysis : Integrate the signals in the ¹H NMR spectrum and analyze the chemical shifts and multiplicities to assign the proton signals. Analyze the chemical shifts in the ¹³C NMR spectrum to assign the carbon signals.

II. Vibrational Spectroscopy: Probing Functional Groups

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These are particularly useful for identifying key functional groups.

A. Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹).

Key IR absorptions for hydroxynaphthoates include:

-

O-H Stretching : The hydroxyl groups of both the carboxylic acid and the phenol give rise to broad absorption bands in the region of 2500-3500 cm⁻¹. The broadness is due to hydrogen bonding.[12]

-

C=O Stretching : The carbonyl group of the carboxylic acid exhibits a strong and sharp absorption band typically in the range of 1680-1710 cm⁻¹.[4][12]

-

C=C Stretching : The aromatic carbon-carbon double bonds of the naphthalene ring show characteristic absorptions in the 1450-1600 cm⁻¹ region.[12]

-

C-O Stretching : The carbon-oxygen single bond of the hydroxyl and carboxyl groups will have stretching vibrations in the fingerprint region (below 1500 cm⁻¹).[4]

B. Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy

-

Sample Preparation : Place a small amount of the solid hydroxynaphthoate sample directly onto the ATR crystal.

-

Instrument Setup : Ensure the ATR accessory is correctly installed in the IR spectrometer.

-

Data Acquisition : Collect a background spectrum of the empty ATR crystal. Then, collect the sample spectrum.

-

Data Processing : The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance spectrum.

-

Data Analysis : Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

III. Electronic Spectroscopy: Exploring Electron Transitions

UV-Visible and fluorescence spectroscopy provide insights into the electronic structure of molecules by probing the transitions between electronic energy levels.

A. UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light. The absorption of light by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one. The resulting spectrum is a plot of absorbance versus wavelength.

Hydroxynaphthoates, with their extended π-conjugated naphthalene system, exhibit characteristic UV-Vis absorption spectra. The positions and intensities of the absorption bands (λmax) are influenced by the substitution pattern on the naphthalene ring and the solvent polarity.[13]

B. Fluorescence Spectroscopy

Fluorescence is the emission of light from a molecule after it has absorbed light.[14] Not all molecules that absorb UV-Vis light will fluoresce. Hydroxynaphthoates and their derivatives are often fluorescent, and their emission properties can be sensitive to their environment.[15][16]

A fluorescence spectrum is a plot of emission intensity versus wavelength at a fixed excitation wavelength.[17] The difference between the excitation and emission maxima is known as the Stokes shift.[17]

C. Experimental Protocol: UV-Vis and Fluorescence Spectroscopy

-

Sample Preparation : Prepare a dilute solution of the hydroxynaphthoate in a suitable solvent (e.g., ethanol, acetonitrile) in a quartz cuvette. The concentration should be adjusted to give an absorbance reading within the linear range of the instrument (typically below 1.0 for UV-Vis).

-

Instrument Setup :

-

UV-Vis : Place the cuvette with the solvent (blank) in the spectrophotometer and record a baseline. Then, replace the blank with the sample cuvette.

-

Fluorescence : Place the sample cuvette in the spectrofluorometer. Select an appropriate excitation wavelength based on the UV-Vis absorption spectrum.

-

-

Data Acquisition :

-

UV-Vis : Scan a range of wavelengths (e.g., 200-500 nm) and record the absorbance spectrum.

-

Fluorescence : Scan a range of emission wavelengths at the chosen excitation wavelength.

-

-

Data Analysis :

-

UV-Vis : Identify the wavelength(s) of maximum absorbance (λmax).

-

Fluorescence : Identify the wavelength of maximum emission.

-

IV. Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and can also be used to deduce its structure through fragmentation analysis.[18]

For hydroxynaphthoates, high-resolution mass spectrometry (HRMS) is particularly valuable as it provides a highly accurate mass measurement, allowing for the determination of the elemental composition.[19] Techniques like electrospray ionization (ESI) are commonly used to generate ions from the hydroxynaphthoate molecules.[20] The fragmentation pattern observed in tandem mass spectrometry (MS/MS) can help to distinguish between different isomers.

A. Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation : Prepare a dilute solution of the hydroxynaphthoate in a suitable solvent (e.g., methanol, acetonitrile).

-

Instrument Setup : Infuse the sample solution into the mass spectrometer via an ESI source. Optimize the source parameters (e.g., capillary voltage, gas flow rates) to achieve a stable ion signal.

-

Data Acquisition : Acquire the mass spectrum in the desired mass range. For structural information, perform MS/MS experiments by selecting the molecular ion and inducing fragmentation.

-

Data Analysis : Determine the accurate mass of the molecular ion and use it to calculate the elemental composition. Analyze the fragmentation pattern to gain insights into the molecular structure.

V. Integrated Spectroscopic Analysis: A Holistic Approach

The true power of spectroscopic characterization lies in the integration of data from multiple techniques. Each method provides a piece of the structural puzzle, and together they offer a comprehensive and unambiguous identification of the hydroxynaphthoate isomer.

The following diagram illustrates a logical workflow for the spectroscopic characterization of a hydroxynaphthoate sample.

Caption: Integrated workflow for the spectroscopic characterization of hydroxynaphthoates.

Conclusion

The spectroscopic characterization of hydroxynaphthoates is a critical step in their study and application. By employing a combination of NMR, IR, UV-Vis, and fluorescence spectroscopy, along with mass spectrometry, researchers can gain a comprehensive understanding of their molecular structure, electronic properties, and purity. This guide has provided a detailed overview of these techniques, emphasizing the practical aspects of data acquisition and interpretation. A thorough and integrated spectroscopic analysis is indispensable for ensuring the quality and consistency of hydroxynaphthoates used in research and development.

References

- 1. 1-Hydroxy-2-naphthoic acid | C11H8O3 | CID 6844 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Human Metabolome Database: Showing metabocard for 1-Hydroxy-2-naphthoic acid (HMDB0243892) [hmdb.ca]

- 3. 3-Hydroxy-2-naphthoic acid - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. 1-Hydroxy-2-naphthoic acid(86-48-6) 1H NMR spectrum [chemicalbook.com]

- 6. 3-Hydroxy-2-naphthoic acid(92-70-6) 1H NMR [m.chemicalbook.com]

- 7. 6-Hydroxy-2-naphthoic acid | C11H8O3 | CID 85557 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 6-Hydroxy-2-naphthoic acid(16712-64-4) 1H NMR [m.chemicalbook.com]

- 9. che.hw.ac.uk [che.hw.ac.uk]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 12. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]

- 13. Synthesis and spectroscopic characterization of red-shifted spironaphthoxazine based optical switch probes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. daneshyari.com [daneshyari.com]

- 16. Fluorescence characteristics of protonated form of 6-hydroxyquinoline in Nafion film - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. youtube.com [youtube.com]

- 18. chromatographyonline.com [chromatographyonline.com]

- 19. documents.thermofisher.com [documents.thermofisher.com]

- 20. Liquid chromatography/mass spectrometry methods for distinguishing N-oxides from hydroxylated compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Methyl 4-hydroxy-2-naphthoate: A Versatile Scaffold for Advanced Organic Synthesis

Introduction: Unveiling the Potential of a Privileged Naphthoic Acid Ester

Methyl 4-hydroxy-2-naphthoate, a key naphthoic acid derivative, has emerged as a highly versatile and valuable building block in the landscape of modern organic synthesis. Its unique structural architecture, featuring a naphthalene core appended with both a nucleophilic hydroxyl group and an electron-withdrawing methyl ester, bestows upon it a rich and tunable reactivity profile. This duality allows for selective functionalization at multiple sites, making it an ideal precursor for the construction of complex molecular frameworks. Researchers, scientists, and drug development professionals are increasingly turning to this scaffold for the synthesis of a diverse array of bioactive molecules, functional materials, and pharmaceutical intermediates.[1][2] This guide provides an in-depth exploration of the chemistry of this compound, offering detailed application notes and robust protocols to empower researchers in leveraging its full synthetic potential.

Physicochemical Properties and Structural Attributes

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective utilization in synthesis. The interplay between the aromatic naphthalene system, the acidic hydroxyl group, and the ester functionality dictates its solubility, reactivity, and spectral characteristics.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₀O₃ | [3] |

| Molecular Weight | 202.21 g/mol | [4] |

| Melting Point | 73-75 °C (lit.) | [4] |

| Boiling Point | 205-207 °C (lit.) | [4] |

| Appearance | White to off-white solid | [5] |

| CAS Number | 34205-71-5 | [3] |

The planar structure of the naphthalene core, coupled with the potential for intramolecular hydrogen bonding between the 4-hydroxyl group and the 2-ester carbonyl, contributes to its thermal stability.[2] These features are critical considerations when designing reaction conditions.

Core Synthetic Transformations: A Gateway to Molecular Diversity

The strategic positioning of the hydroxyl and ester groups on the naphthalene ring system opens up a plethora of synthetic transformations. The following sections detail key reactions, providing both mechanistic insights and field-proven protocols.

O-Alkylation and O-Arylation: Expanding the Molecular Framework

The phenolic hydroxyl group at the C4 position is a prime site for nucleophilic attack, readily undergoing O-alkylation and O-arylation to introduce a wide variety of substituents. This transformation is fundamental for modifying the steric and electronic properties of the molecule and is a common strategy in the synthesis of biologically active compounds.[6][7]

Causality Behind Experimental Choices: The choice of base and solvent is critical for achieving high yields and preventing side reactions. A moderately strong base, such as potassium carbonate, is often sufficient to deprotonate the phenolic hydroxyl without promoting hydrolysis of the methyl ester. The use of a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile facilitates the dissolution of the reactants and promotes the SN2 reaction. Phase-transfer catalysts can also be employed to enhance reaction rates, particularly with less reactive alkylating agents.[8]

Experimental Protocol: General Procedure for O-Alkylation

-

Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous DMF (0.1-0.5 M), add potassium carbonate (1.5-2.0 eq).

-

Addition of Alkylating Agent: Add the desired alkyl halide (1.1-1.5 eq) dropwise to the stirred suspension at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-12 hours at room temperature or with gentle heating (50-60 °C) for less reactive halides.

-

Work-up: Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

References

- 1. 8-methyl-4-hydroxy-2-naphthoic acid - Reaction / Application on Synthetic Works_Chemicalbook [chemicalbook.com]

- 2. Methyl 4-hydroxy-8-methyl-2-naphthoate (16059-74-8) for sale [vulcanchem.com]

- 3. covethouse.eu [covethouse.eu]

- 4. 3-ヒドロキシ-2-ナフトエ酸メチル 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. CAS 17295-11-3: METHYL 6-HYDROXY-2-NAPHTHOATE | CymitQuimica [cymitquimica.com]

- 6. Environmentally Benign Synthetic Protocol for O-Alkylation of β-Naphthols and Hydroxy Pyridines in Aqueous Micellar Media [scirp.org]

- 7. O-alkylation and arylation of Oximes, Hydroxylamines and related compounds [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

Synthesis of Novel Derivatives from Methyl 4-hydroxy-2-naphthoate: A Senior Application Scientist's Guide

For researchers, medicinal chemists, and professionals in drug development, Methyl 4-hydroxy-2-naphthoate serves as a versatile scaffold for the synthesis of a diverse array of novel chemical entities. Its unique electronic and structural characteristics, arising from the naphthalene core bearing both a hydroxyl and a methyl ester group, provide multiple avenues for chemical modification. This guide offers an in-depth exploration of synthetic strategies to generate derivatives with potential applications in medicinal chemistry and materials science, grounded in mechanistic principles and supported by detailed, field-proven protocols.

I. Foundational Principles: Understanding the Reactivity of this compound

The synthetic versatility of this compound hinges on the reactivity of its two primary functional groups: the phenolic hydroxyl group and the methyl ester.

-

The Phenolic Hydroxyl Group: The hydroxyl group at the 4-position is weakly acidic and can be deprotonated with a suitable base to form a phenoxide ion. This nucleophilic phenoxide is the key to a range of derivatization reactions, most notably O-alkylation and O-acylation. Furthermore, the electron-donating nature of the hydroxyl group activates the aromatic ring, making it susceptible to electrophilic aromatic substitution, primarily at the C3 position.

-

The Methyl Ester Group: The methyl ester at the 2-position can undergo hydrolysis to the corresponding carboxylic acid, which can then be converted to a variety of other functional groups, including amides, acid chlorides, and other esters. This opens up a vast landscape for introducing diverse substituents and modulating the physicochemical properties of the parent molecule.

II. Key Synthetic Transformations and Detailed Protocols

This section details the core synthetic methodologies for derivatizing this compound, complete with step-by-step protocols and mechanistic insights.

A. Derivatization via the Phenolic Hydroxyl Group

The Williamson ether synthesis is a robust and widely employed method for the preparation of ethers from an alkoxide and a primary alkyl halide.[1] In the context of this compound, this reaction provides a straightforward route to a diverse library of 4-alkoxy-2-naphthoate derivatives.

Mechanistic Rationale: The reaction proceeds via an SN2 mechanism.[2] The first step involves the deprotonation of the phenolic hydroxyl group by a base to form a nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming the ether linkage. The choice of a polar aprotic solvent like DMF or DMSO is crucial as it solvates the cation of the base, leaving the phenoxide anion more exposed and nucleophilic, thus accelerating the reaction.[3]

Figure 1: Williamson Ether Synthesis Workflow.

Detailed Protocol: Synthesis of Methyl 4-methoxy-2-naphthoate

This protocol provides a representative example of O-alkylation.

| Step | Procedure | Rationale |

| 1 | To a solution of this compound (1.0 g, 4.95 mmol) in anhydrous N,N-dimethylformamide (DMF, 20 mL) is added anhydrous potassium carbonate (1.37 g, 9.90 mmol). | DMF is a polar aprotic solvent that facilitates the SN2 reaction. Potassium carbonate is a mild base sufficient to deprotonate the phenolic hydroxyl group. |

| 2 | The mixture is stirred at room temperature for 30 minutes. | This allows for the complete formation of the phenoxide anion. |

| 3 | Iodomethane (0.93 mL, 14.85 mmol) is added dropwise to the suspension. | Iodomethane is a reactive alkylating agent. A slight excess ensures complete reaction. |

| 4 | The reaction mixture is stirred at room temperature for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). | The reaction is typically complete overnight at room temperature. |

| 5 | Upon completion, the reaction mixture is poured into ice-water (100 mL) and extracted with ethyl acetate (3 x 50 mL). | Quenching with water precipitates the product and dissolves inorganic salts. Ethyl acetate is a suitable solvent for extraction. |

| 6 | The combined organic layers are washed with brine (50 mL), dried over anhydrous sodium sulfate, and concentrated under reduced pressure. | Washing with brine removes residual water. Drying with sodium sulfate removes any remaining moisture. |

| 7 | The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford Methyl 4-methoxy-2-naphthoate as a white solid. | Column chromatography is a standard method for purifying organic compounds. |

Note: This protocol can be adapted for the synthesis of a wide range of alkoxy derivatives by substituting iodomethane with other primary alkyl halides.

While O-alkylation is generally favored, C-alkylation can occur under specific conditions, leading to the introduction of an alkyl group onto the aromatic ring, typically at the C3 position.[3]

Mechanistic Considerations: The phenoxide ion is an ambident nucleophile, meaning it can react at two different sites: the oxygen and the carbon atoms of the aromatic ring (ortho and para to the hydroxyl group). The outcome of the reaction (O- vs. C-alkylation) is influenced by several factors, including the solvent, the nature of the cation, and the alkylating agent.[4] Protic solvents, such as water or trifluoroethanol, can solvate the oxygen of the phenoxide through hydrogen bonding, hindering O-alkylation and promoting C-alkylation.[3]

Figure 2: Competing O- and C-Alkylation Pathways.

The Fries rearrangement is a powerful method for the synthesis of hydroxyaryl ketones from phenolic esters.[5] This reaction involves the migration of an acyl group from the phenolic oxygen to the aromatic ring, typically yielding a mixture of ortho and para isomers.[6]